molecular formula C₁₃H₁₇NO₃S B128505 (S)-Rasagiline Mesylate CAS No. 202464-89-9

(S)-Rasagiline Mesylate

カタログ番号 B128505
CAS番号: 202464-89-9
分子量: 267.35 g/mol
InChIキー: JDBJJCWRXSVHOQ-YDALLXLXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Rasagiline mesylate is a pharmaceutical compound used in the treatment of Parkinson's disease. It is an enantiomer of rasagiline mesylate, which is a selective monoamine oxidase B (MAO-B) inhibitor. This drug is typically administered as initial monotherapy in the early stages of Parkinson's disease and can also be used as adjunct therapy to levodopa in moderate-to-advanced stages of the disease .

Synthesis Analysis

The synthesis of rasagiline mesylate involves a dynamic kinetic resolution of racemic 1-aminoindan. This process is catalyzed by immobilized Candida antarctica lipase B (CALB) along with a palladium racemization catalyst. The palladium nanocatalyst, entrapped in aluminum hydroxide, facilitates the racemization of the amine via an imine intermediate in a process known as hydrogen borrowing. This synthesis can be conducted at high concentrations and the chemoenzymatic catalyst system has the potential to be recycled multiple times .

Molecular Structure Analysis

The molecular structure of (R)-rasagiline mesylate has been determined using laboratory and synchrotron powder diffraction data. The structure was refined with the Rietveld method and optimized using dispersion-corrected DFT calculations. The unit-cell parameters and space group were identified, and the (R)-RasH+ moieties were found to form layers parallel to the ab plane, connected by mesylate ions through hydrogen bonds. These layers stack along the c-axis and are further connected by C-H...π interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-rasagiline mesylate, the synthesis process of its enantiomer involves the dynamic kinetic resolution which includes a racemization step catalyzed by a palladium nanocatalyst. This step is crucial for the production of the desired enantiomerically pure compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of rasagiline mesylate can be inferred from its molecular structure and synthesis process. The compound's stability in solution and its interaction with the mobile phase in chromatography suggest robustness and sensitivity. The enantiomeric separation method developed for rasagiline mesylate and its (S)-enantiomer indicates that the compound has specific optical properties that allow for its resolution on a chiral stationary phase. The method's validation according to ICH guidelines confirms the compound's linearity, accuracy, precision, and robustness .

科学的研究の応用

Parkinson's Disease Treatment

  • Rasagiline as Adjunct Therapy: Rasagiline mesylate, a selective and irreversible monoamine oxidase B (MAO-B) inhibitor, is effective as monotherapy and as adjunct therapy in Parkinson's disease (PD) patients experiencing motor fluctuations. Studies have shown that rasagiline, when combined with levodopa, reduces off-time and improves symptoms in patients with motor fluctuations. This efficacy is comparable to that of another drug, entacapone, in managing PD symptoms (Rascol et al., 2005), (Stern et al., 2004), (Zhang et al., 2013).

Neuroprotective Effects

  • In Cardiac Remodeling: Research has explored the neuroprotective and anti-apoptotic properties of rasagiline mesylate. Studies on rats with myocardial infarction indicate that rasagiline can attenuate cardiac remodeling, suggesting potential cardioprotective benefits (Varela et al., 2017), (Varela et al., 2015).

Enhanced Drug Delivery Techniques

  • Nanoparticle-Based Transdermal Patches: Innovations in drug delivery methods for rasagiline include the development of nanoparticles for transdermal administration, which aim to enhance brain targeting efficiency and provide non-invasive administration, particularly beneficial for elderly patients with Parkinson's disease (Bali & Salve, 2020), (Kanwar et al., 2019).

Cholinergic Functions and Behavior

  • Postnatal Anoxia Rat Model: Rasagiline has been studied in the context of cholinergic dysfunction using a postnatal anoxia-lesioned rat model. The drug improved memory and learning tasks, suggesting a beneficial effect on central cholinergic function (Speiser et al., 1998).

Analytical Methods and Synthesis

  • Method Development for Quantification: Development and validation of spectrophotometric and chromatographic methods have been conducted for the estimation of rasagiline mesylate in pharmaceutical forms. These methods enhance the ability to accurately quantify rasagiline in various formulations (PatelVipulP.DesaiTushar et al., 2013), (Cen Junda, 2011), (Fernández et al., 2009).

Safety And Hazards

This involves a review of the safety and hazards associated with the compound, including its toxicity, potential side effects, and any precautions that need to be taken when handling it.


将来の方向性

This involves a discussion of potential future research directions, including any unanswered questions about the compound and potential applications that have not yet been fully explored.


特性

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586584
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Rasagiline Mesylate

CAS RN

202464-89-9, 202464-88-8
Record name Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RASAGILINE MESYLATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Rasagiline Mesylate
Reactant of Route 2
Reactant of Route 2
(S)-Rasagiline Mesylate
Reactant of Route 3
Reactant of Route 3
(S)-Rasagiline Mesylate
Reactant of Route 4
Reactant of Route 4
(S)-Rasagiline Mesylate
Reactant of Route 5
Reactant of Route 5
(S)-Rasagiline Mesylate
Reactant of Route 6
Reactant of Route 6
(S)-Rasagiline Mesylate

Citations

For This Compound
3
Citations
N Balaji, S Sultana - Scientia Pharmaceutica, 2017 - mdpi.com
… R- and S-Rasagiline mesylate and rasagiline tartrate were synthesized in the laboratory at St. Peter’s University, Avadi, Chennai, India. [1,2,3,4,5,6,7]. …
Number of citations: 4 www.mdpi.com
R Nirogi, MR Doguparthi… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 4
GA Aleku - 2017 - search.proquest.com
Novel biocatalysts for the enantioselective reduction of imines and reductive amination of a broad range of carbonyl compounds have been developed. Unlike other imine reductases (…
Number of citations: 1 search.proquest.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。